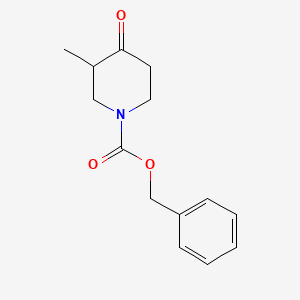

Benzyl 3-methyl-4-oxopiperidine-1-carboxylate

Overview

Description

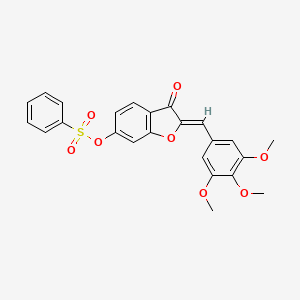

“Benzyl 3-methyl-4-oxopiperidine-1-carboxylate” is a chemical compound . It is also known as “1-Benzyl-3-carbomethoxy-4-piperidone hydrochloride” and has the empirical formula C14H17NO3 . It is used in chemical synthesis .

Synthesis Analysis

The compound can be synthesized using various methods. One such method involves the use of “Methyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride” in chemical synthesis . Another method involves the use of “Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate hydrochloride” in the synthesis of chromeno .

Molecular Structure Analysis

The molecular structure of “Benzyl 3-methyl-4-oxopiperidine-1-carboxylate” is represented by the empirical formula C14H17NO3 . The molecular weight of the compound is 283.75 .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 283.75 . It is classified as a heterocyclic building block . The compound is also hygroscopic .

Scientific Research Applications

Enantioselective Synthesis

The asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate, a close relative of Benzyl 3-methyl-4-oxopiperidine-1-carboxylate, has been studied for the synthesis of compounds with a chiral 3-benzylpiperidine backbone. This approach is notable for its use of cheap materials, mild reaction conditions, and moderate enantioselectivity, which is valuable for preparing biologically active compounds (Wang et al., 2018).

Synthesis of Protein Tyrosine Kinase Inhibitors

Tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, another compound related to Benzyl 3-methyl-4-oxopiperidine-1-carboxylate, is an important intermediate in synthesizing novel protein tyrosine kinase Jak3 inhibitors. An efficient synthesis approach has been proposed, showing the potential for industrial scale-up due to the ease of obtaining raw materials and simplicity of operations (Chen Xin-zhi, 2011).

Michael Reactions in Stereochemistry

Michael reactions involving methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates result in the formation of certain piperidine derivatives. This research provides insights into the stereochemical aspects of these reactions and the transformations of the products (Vafina et al., 2003).

Crystal Structure Analysis

The crystal structure of tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate, derived from ethyl N-benzyl-3-oxopiperidine-4-carboxylate, was analyzed to reveal a porous three-dimensional network. This structure highlights the potential for using such compounds in material science and crystallography (Wang et al., 2008).

Novel Spiropiperidine Templates

Research on spiropiperidine templates, derived from benzyl (S)-2-methyl-4-oxopiperidine-1-carboxylate, explores their use in SAR studies of β-secretase inhibitors. This work demonstrates the versatility of such compounds in synthesizing diverse analogs for pharmacological research (Martinez-Alsina et al., 2017).

Safety and Hazards

The compound is classified as harmful if swallowed, in contact with skin, or if inhaled . It may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fumes, wash all exposed external body areas thoroughly after handling, do not eat, drink or smoke when using this product, and wear protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name |

benzyl 3-methyl-4-oxopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-11-9-15(8-7-13(11)16)14(17)18-10-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKCUJRUBSQTDSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1=O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 3-methyl-4-oxopiperidine-1-carboxylate | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[3-(N-ethylanilino)propyl]benzamide](/img/no-structure.png)

![2-chloro-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2377606.png)

![N-(3,4-dimethoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2377607.png)

![1-{1-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine](/img/structure/B2377609.png)

![N-[(2-Methoxy-4,6-dimethylpyridin-3-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2377610.png)

![N-(4-Imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2377611.png)

![6-Benzyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2377625.png)